Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-
Description
The compound "Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-" is a substituted acetophenone derivative. Its structure features a tert-butyl group at the ortho position (C2) and methyl groups at the para (C4) and meta (C6) positions on the phenyl ring. This substitution pattern imparts unique steric and electronic properties, influencing its physical characteristics and reactivity.
These analogs share structural similarities but differ in substituent positions, leading to variations in properties like melting point, solubility, and stability.
Properties
CAS No. |
82-77-9 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-tert-butyl-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)15)12(8-9)14(4,5)6/h7-8H,1-6H3 |
InChI Key |
GSFYTAZYMJWICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phenacyl Acetals
Phenacyl Acetal Formation: The compound is commonly prepared as part of phenacyl acetal derivatives, which act as fragrance precursors. The general procedure involves the reaction of hydroxy-acetophenones with alkyl vinyl ethers to form phenacyl acetals.
Typical Reaction Conditions: Acidic or neutral conditions are employed to promote acetal formation, often using catalysts or specific solvents to optimize yield and purity.
Example Precursors: Hydroxy-acetophenones such as 2-hydroxy-1-(4-methoxy-phenyl)-ethanone and 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-2-hydroxy-ethanone are used as starting materials for related ketones, indicating the versatility of this approach.
Direct Ketone Synthesis
Alkylation of Aromatic Rings: The introduction of the tert-butyl and methyl substituents on the phenyl ring can be achieved via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions on acetophenone derivatives.
Catalysts and Conditions: Lewis acids such as aluminum chloride (AlCl3) or other protic acids are typically used to facilitate alkylation, with careful control of temperature and stoichiometry to avoid polyalkylation.
Photolysis and Stability Considerations
- Phenacyl acetals related to this compound have been studied for their photolytic behavior, which is relevant for fragrance release. Stability studies indicate that these compounds are stable in neutral and basic media but less so under acidic conditions, which informs the choice of reaction and storage conditions.
Data Table: Summary of Preparation Routes and Conditions
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Notes |
|---|---|---|---|---|
| Phenacyl Acetal Formation | Hydroxy-acetophenones, alkyl vinyl ethers | Acid catalysts (e.g., HCl) | Mild acidic or neutral, room temp | Used for fragrance precursor synthesis |
| Friedel-Crafts Alkylation | Acetophenone derivatives | AlCl3 or other Lewis acids | Anhydrous, controlled temp | Introduces tert-butyl and methyl groups |
| Photolysis Stability Studies | Phenacyl acetals | UV light | pH 2.5, 7, 9.5; 37 °C | Stability varies with pH |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chromatographic Analysis
Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl] is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. It has been successfully analyzed using the Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetics studies .
Research indicates that compounds similar to Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl] exhibit biological activity related to hormone receptors. Specifically, studies have shown that certain derivatives can interact with estrogen receptors, suggesting potential applications in endocrine research and toxicity assessments .
Toxicity Assessments
Ethanone derivatives have been included in toxicity studies to evaluate their effects on aquatic organisms. A preliminary analysis indicated that compounds within this category could be classified based on their lipophilicity and toxicity profiles. For instance, a quantitative structure-activity relationship (QSAR) model was developed to predict the toxicity of various chemicals based on their log Kow values . This information is crucial for environmental risk assessments.
Case Study 1: HPLC Method Development
A study focused on optimizing the HPLC method for analyzing Ethanone derivatives demonstrated that using smaller particle columns significantly improved separation efficiency and reduced analysis time. The researchers found that substituting phosphoric acid with formic acid enhanced compatibility with mass spectrometry, allowing for more sensitive detection of trace impurities .
Case Study 2: Endocrine Disruption Potential
In a study assessing the endocrine-disrupting potential of various ketones, Ethanone derivatives were tested for their ability to bind to estrogen receptors. The results indicated that certain structural modifications could enhance or reduce binding affinity, providing insights into designing safer chemical alternatives for consumer products .
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares "Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-" (hypothetical data inferred from analogs) with key derivatives:
Key Differences and Trends
Substituent Effects on Physical Properties
- Hydrophobicity : The tert-butyl group (C2 in the target compound vs. C4 in 943-27-1) increases lipophilicity compared to polar substituents like -OH or -OCH₃. This reduces water solubility but enhances compatibility with organic solvents .
- Melting Point : Para-substituted tert-butyl analogs (e.g., 943-27-1) exhibit higher symmetry, leading to higher melting points (17–18°C) . Ortho-substituted tert-butyl derivatives (hypothesized for the target compound) may have lower melting points due to steric hindrance and reduced crystal packing efficiency.
- Boiling Point : Electron-withdrawing groups (e.g., Cl in 501659-26-3) increase molecular weight and intermolecular forces, raising boiling points (335.5°C predicted) .
Chemical Reactivity
- Steric Hindrance : The ortho tert-butyl group in the target compound may hinder electrophilic substitution reactions at the aromatic ring, unlike para-substituted analogs .
- Hydrogen Bonding : Compounds with -OH or -OCH₃ groups (e.g., 90-24-4) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Industrial and Pharmaceutical Relevance
- Photostability : The tert-butyl group enhances UV stability, making such compounds suitable for coatings or polymers exposed to sunlight .
Biological Activity
Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]- (commonly known as 4-tert-butyl-2',6'-dimethylacetophenone) is a compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
- Chemical Formula: C14H20O
- Molecular Weight: 204.308 g/mol
- CAS Number: 82-77-9
Mechanisms of Biological Activity
Ethanone derivatives have been studied for their interactions with various biological targets. The primary mechanisms through which this compound exhibits biological activity include:
- Aryl Hydrocarbon Receptor (AhR) Modulation: Ethanone compounds can activate AhR, a transcription factor involved in the regulation of xenobiotic metabolism and inflammatory responses. This activation leads to increased expression of enzymes like cytochrome P450 1A1 (CYP1A1), which plays a crucial role in the metabolism of various compounds .
- Anti-inflammatory Effects: Studies indicate that ethanone derivatives may modulate inflammatory pathways by regulating the expression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8). Such modulation can help reduce inflammation in various tissue types .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| AhR Activation | Induces CYP1A1 expression | |
| Anti-inflammatory | Reduces COX-2 and IL-8 levels | |
| Antimicrobial | Potential activity against bacteria |
Case Study 1: Inflammatory Response Modulation
In vitro studies have demonstrated that ethanone derivatives can significantly reduce the expression of pro-inflammatory cytokines in macrophage cell lines. A notable experiment involved treating U937 cells with ethanone derivatives, resulting in decreased levels of IL-8 and COX-2, indicating potential therapeutic applications in inflammatory diseases .
Case Study 2: Environmental Impact Assessment
Research has indicated that compounds like ethanone may contribute to indoor air pollution through their presence in particulate matter (PM). The biological effects observed include oxidative stress and inflammation in lung cells exposed to PM containing ethanone derivatives. This highlights the need for further studies on the health impacts of indoor air pollutants containing such compounds .
Applications in Pharmacology and Toxicology
Ethanone derivatives are being explored for their potential therapeutic applications due to their biological activities:
- Drug Development: The ability to modulate AhR pathways makes ethanone a candidate for developing drugs targeting metabolic disorders and inflammatory diseases.
- Environmental Monitoring: Given its presence in particulate matter, understanding the biological effects of ethanone can aid in assessing health risks associated with air pollution.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-, and how does steric hindrance influence its regioselectivity?
- Methodology : Friedel-Crafts acylation is a common approach for aryl ketones. However, the tert-butyl group at position 2 introduces steric hindrance, which may necessitate optimized conditions (e.g., Lewis acid catalysts like AlCl₃, elevated temperatures, or solvent polarity adjustments). Competitive alkylation can occur if the tert-butyl group is introduced post-acylation. Monitor reaction progress via TLC or GC-MS to track regioselectivity .
- Key Challenge : Steric effects from the tert-butyl and methyl groups may reduce yields; consider using directing groups or protective strategies for improved selectivity.
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl δ ~1.3 ppm, aromatic methyl groups δ ~2.3–2.5 ppm, ketone carbonyl δ ~200–210 ppm).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Chromatography : HPLC/GC with UV/RI detection to assess purity (>98% for synthetic batches).
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Use nitrile/butyl rubber gloves, safety goggles, and flame-resistant lab coats due to its flash point (~30°C for analogs) .
- Ventilation : Ensure fume hood use during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight containers away from oxidizers and heat sources.
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?
- Experimental Design : Conduct kinetic studies in solvents of varying polarity (e.g., hexane, DCM, DMF) at 25–80°C. Monitor degradation via HPLC and identify byproducts (e.g., oxidation products).
- Data Interpretation : Polar aprotic solvents may stabilize intermediates in cross-coupling reactions, while elevated temperatures could accelerate decomposition .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites.
- Validation : Compare computational results with experimental spectroscopic data (e.g., IR carbonyl stretching frequencies) .
Q. How can researchers resolve discrepancies in reported melting/boiling points for this compound?
- Root Cause Analysis : Variations may arise from impurities, polymorphic forms, or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods).
- Mitigation : Purify via recrystallization (e.g., ethanol/water) and validate with DSC .
Q. What strategies optimize its solubility for use in heterogeneous catalysis?
- Solvent Screening : Test solubility in toluene, THF, and ionic liquids. For low solubility, employ sonication or co-solvents (e.g., DMSO).
- Surface Modification : Immobilize the compound on silica or MOFs to enhance catalytic recyclability .
Data Contradiction Analysis
Q. Why might NMR spectra of the same batch show inconsistent peak splitting?
- Potential Causes :
- Dynamic rotational isomerism (e.g., restricted rotation around the aryl-ketone bond).
- Paramagnetic impurities altering relaxation times.
Q. How to address conflicting toxicity profiles in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
